molecular formula C23H18FN3O3S B2737408 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1351632-58-0

2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one

Cat. No. B2737408
CAS RN: 1351632-58-0
M. Wt: 435.47
InChI Key: GCSYHVXFIZHBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H18FN3O3S and its molecular weight is 435.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A Facile Synthesis of Some New Thiazolo[3, 2]pyridines Containing Pyrazolyl Moiety and Their Antimicrobial Activity : This study demonstrates the synthesis of novel compounds with potential antimicrobial activities, including a chromene derivative similar to the compound of interest (El-Emary, Khalil, Ali, & El-Adasy, 2005).

Antitumor Activity

  • Synthesis, Crystal Structure and Antitumour Activity Evaluation of 1H-thieno[2,3-c]chromen-4(2H)-one Derivatives : This research focuses on synthesizing and evaluating the antitumor activities of 1H-thieno[2,3-c]chromen-4(2H)-one derivatives. The study found moderate to good activity against various cancer cell lines, highlighting the potential of chromene derivatives in cancer treatment (Yu et al., 2017).

Anti-Inflammatory Potential

  • Synthesis, characterization and evaluation of novel benzothiazole clubbed chromene derivatives for their anti-inflammatory potential : This paper reports on the synthesis and in-vivo testing of chromene derivatives for anti-inflammatory activity, indicating potential use in developing new anti-inflammatory drugs (Gandhi et al., 2018).

Molecular Fluorescence

  • Carbon dots with high fluorescence quantum yield : The study discusses the fluorescence origins of carbon dots, including those derived from thiazolo compounds, suggesting applications in molecular fluorescence and imaging technologies (Shi et al., 2016).

properties

IUPAC Name

2-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3S/c24-17-9-3-1-7-15(17)22-26-25-21(31-22)14-6-5-11-27(13-14)23(29)20-12-18(28)16-8-2-4-10-19(16)30-20/h1-4,7-10,12,14H,5-6,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSYHVXFIZHBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NN=C(S4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one

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